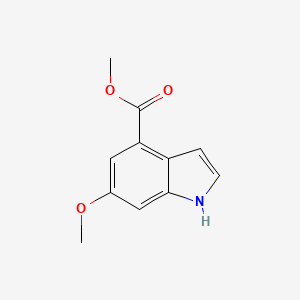

Methyl 6-methoxy-1H-indole-4-carboxylate

Description

Methyl 6-methoxy-1H-indole-4-carboxylate is a substituted indole derivative characterized by a methoxy group at the 6-position and a methyl ester at the 4-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. This compound’s functional groups influence its physicochemical properties, such as solubility, reactivity, and intermolecular interactions, making it a subject of interest in synthetic and analytical studies.

Properties

IUPAC Name |

methyl 6-methoxy-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-7-5-9(11(13)15-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUYIAWIRXVZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CNC2=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

A representative route starts with 3-methoxyphenylhydrazine and ethyl pyruvate . Under acidic conditions (e.g., polyphosphoric acid or ZnCl₂), the hydrazone undergoes-sigmatropic rearrangement to form the indole ring. Subsequent esterification with methanol in the presence of H₂SO₄ yields the methyl carboxylate.

Key Conditions and Challenges

-

Acid Catalyst : ZnCl₂ or PCl₅ in polar solvents (e.g., DMF) at 80–100°C.

-

Regioselectivity : The methoxy group at C6 directs cyclization to the C4 position via electronic effects.

-

Yield : Typical yields range from 50–65%, limited by competing side reactions such as over-alkylation.

Bischler Indole Synthesis

The Bischler method employs cyclization of phenacyl anilines, offering flexibility for introducing substituents at specific positions.

Synthetic Steps

-

Formation of Phenacyl Aniline :

Reaction of 3-methoxyaniline with methyl 4-bromoacetoacetate in ethanol under basic conditions (NaHCO₃) forms the phenacyl aniline intermediate. -

Cyclization :

Heating the intermediate in trifluoroacetic acid (TFA) induces cyclization, forming the indole skeleton. -

Demethylation :

Selective demethylation at C4 using BBr₃ followed by esterification introduces the carboxylate group.

Optimization Insights

-

Cyclization Catalyst : TFA enhances protonation of the carbonyl group, accelerating ring closure.

-

Yield : 45–60% after purification via silica gel chromatography.

Hemetsberger Indole Synthesis

The Hemetsberger route utilizes azide intermediates for indole formation, advantageous for electron-deficient substrates.

Methodology

-

Azide Formation :

4-Methoxy-2-nitrobenzaldehyde reacts with methyl azidoacetate to form a β-azido enol ether. -

Thermal Cyclization :

Heating the azide in toluene at 110°C induces cyclization, yielding the indole core. -

Reduction and Esterification :

Catalytic hydrogenation (Pd/C) reduces nitro groups, followed by esterification to install the carboxylate.

Advantages and Limitations

-

Regioselectivity : The nitro group directs cyclization to the C4 position.

-

Yield : 55–70%, though nitro reduction requires careful control to avoid over-reduction.

Oxidative Cyclization of Enamines

A modern approach involves palladium-catalyzed oxidative cyclization of enamines, enabling milder conditions.

Procedure

Performance Metrics

-

Catalyst System : Pd/Cu synergism enhances electron transfer.

-

Yield : 60–75% with reduced byproducts compared to classical methods.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Synthesis | 3-Methoxyphenylhydrazine, ethyl pyruvate | ZnCl₂, PCl₅, 80–100°C | 50–65 | Scalable, established protocol | Moderate yields, side reactions |

| Bischler Synthesis | 3-Methoxyaniline, methyl 4-bromoacetoacetate | TFA, NaHCO₃ | 45–60 | Flexible substitution | Multi-step, demethylation challenges |

| Hemetsberger Synthesis | 4-Methoxy-2-nitrobenzaldehyde, methyl azidoacetate | Toluene, 110°C, Pd/C | 55–70 | High regioselectivity | Nitro handling, hydrogenation risks |

| Oxidative Cyclization | 3-Methoxyaniline, methyl acrylate | Pd(OAc)₂, Cu(OAc)₂, DMF | 60–75 | Mild conditions, fewer steps | Costly catalysts |

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Methyl 6-methoxy-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents used in these reactions include hydrochloric acid, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of indole derivatives, including methyl 6-methoxy-1H-indole-4-carboxylate. A report on the production of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis demonstrated its stability and potential antifungal activity in various conditions, suggesting that similar indole derivatives could exhibit comparable effects .

SARS-CoV Protease Inhibition

this compound has been investigated for its inhibitory effects on viral proteases. Dipeptide-type inhibitors featuring indole scaffolds have shown potent activity against SARS-CoV, indicating that modifications to the indole structure can significantly enhance biological activity .

Synthetic Applications

Drug Synthesis

The acylation reactions involving this compound are crucial in synthesizing various pharmaceutical compounds. The acylation of indoles has been extensively studied, leading to the development of compounds with anti-inflammatory and anti-tumor activities. For instance, the synthesis of N-acyl indole structures through acylation reactions has been documented as a method for generating bioactive compounds .

Reactivity and Functionalization

The presence of methoxy groups in indoles enhances their reactivity towards electrophilic substitutions. This characteristic allows for the functionalization of this compound to create diverse derivatives with tailored biological activities. Studies indicate that methoxy substitution patterns can significantly influence the reactivity and subsequent biological properties of indole derivatives .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Key structural analogs differ in the positions of methoxy and ester groups, as well as the nature of functional groups (e.g., ester vs. carboxylic acid). Below is a comparative analysis based on evidence from crystallography, chromatography, and chemical databases:

Table 1: Structural and Functional Comparison

*Similarity scores (0.85–0.96) are derived from structural alignment algorithms, where higher scores indicate closer resemblance to the reference compound .

Impact of Substituent Position on Properties

- Methoxy Position : Compounds like 7-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) exhibit distinct hydrogen-bonding patterns due to the 7-OCH₃ group, influencing melting points (mp 199–201°C) .

- Functional Group : Carboxylic acid derivatives (e.g., 5-Methoxyindole-2-carboxylic acid) have higher polarity than esters, affecting their solubility in aqueous media and biological membrane permeability .

Chromatographic and Spectroscopic Behavior

- Similar trends apply to indole derivatives.

Biological Activity

Methyl 6-methoxy-1H-indole-4-carboxylate (MMIC) is an indole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

MMIC is part of a broader class of indole derivatives known for their significant biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The presence of a methoxy group enhances its reactivity and biological efficacy, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

MMIC exhibits notable antimicrobial properties , demonstrating effectiveness against various bacterial and fungal strains. Research indicates that MMIC can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus, suggesting its potential as an antifungal and antibacterial agent.

Antioxidant Activity

The compound also shows antioxidant activity , which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as cancer and neurodegenerative disorders.

Anticancer Properties

Studies have highlighted MMIC's anticancer potential , with evidence suggesting it may induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, MMIC has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

The biological activity of MMIC is attributed to its ability to interact with multiple biological targets:

- Receptor Binding : MMIC binds to various receptors, influencing numerous biochemical pathways. This interaction can lead to changes in gene expression and cellular responses that promote therapeutic effects .

- Cell Membrane Disruption : The compound's antifungal activity is linked to its ability to disrupt fungal cell membranes, leading to cell lysis and death.

- Enzyme Inhibition : MMIC has been studied for its inhibitory effects on specific enzymes involved in inflammatory processes, further supporting its anti-inflammatory properties .

Case Study: Antifungal Activity

In a study assessing the antifungal efficacy of MMIC against Candida albicans, researchers found that the compound significantly reduced fungal viability in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antifungal activity.

Pharmacokinetics

Pharmacokinetic studies suggest that MMIC possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics enhance its viability as a therapeutic agent, allowing for effective dosing regimens in clinical settings .

Comparative Analysis of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Methyl 6-methoxy-1H-indole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reductive cyclization or condensation of intermediates. For example, fluorinated indole derivatives can be synthesized via keto ester condensations with benzoyl chloride derivatives, followed by cyclization (e.g., reductive steps under nitrogen protection) . Optimization includes:

- Temperature control (<30°C during reagent addition to prevent side reactions) .

- Use of catalysts like BF₃·Et₂O to enhance cyclization efficiency .

- Monitoring reaction progress via HPLC to ensure completion .

Table 1 : Example Synthetic Protocols

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | BF₃·Et₂O, glycol dimethyl ether, reflux | 65% | |

| Purification | Ethanol recrystallization | >95% |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety measures are derived from structurally similar indole derivatives:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

- Waste Disposal : Segregate waste and use professional disposal services to avoid environmental contamination .

- Emergency Response : For spills, evacuate the area, use absorbents, and avoid water to prevent spreading .

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

- Methodological Answer :

- NMR : Assign peaks using ¹H/¹³C spectra. For example, methoxy groups (δ ~3.8–4.0 ppm) and indole protons (δ ~6.5–7.5 ppm) . Compare with analogs like methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate .

- X-ray Crystallography : Use SHELX software for refinement. Key steps:

- Data collection at low temperatures (e.g., 113 K) to minimize thermal motion .

- Validate bond lengths/angles against databases (e.g., Allen et al., 1987) .

- Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer : Contradictions may arise from twinning, disorder, or poor data quality. Strategies include:

- Data Validation : Use checkCIF/PLATON to flag outliers (e.g., bond distances, ADP mismatches) .

- Refinement Tools : SHELXL’s TWIN/BASF commands to model twinned crystals .

- High-Resolution Data : Collect synchrotron data (≤0.8 Å resolution) to reduce ambiguity .

Table 2 : Common Crystallographic Challenges & Solutions

| Issue | Tool/Approach | Reference |

|---|---|---|

| Twinning | SHELXL TWIN/BASF commands | |

| Disorder | PART instruction in SHELXL |

Q. How do substituent positions (e.g., methoxy at C6) influence reactivity in downstream functionalization?

- Methodological Answer : Substituent effects are studied via:

- Electrophilic Substitution : Methoxy groups at C6 direct electrophiles to C4/C7 positions due to resonance effects. Compare with ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, where electron-withdrawing groups reduce reactivity .

- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts. Steric hindrance at C6 may require bulky ligands (e.g., SPhos) .

- Computational Modeling : DFT calculations to predict regioselectivity (e.g., Fukui indices for nucleophilic attack) .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Use combinatorial libraries (e.g., Method a/b in Scheme 2 for introducing thiazole or aryl groups) .

- High-Throughput Screening : Automated liquid handlers for varying substituents (e.g., methyl, fluoro, bromo) .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for polar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.